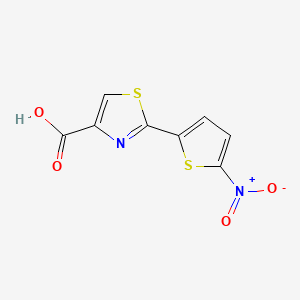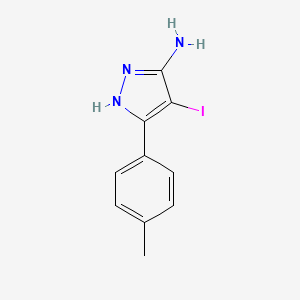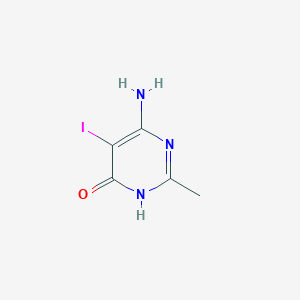
(R)-1-(Pyrrolidin-3-yl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Pyrrolidin-3-yl)cyclopropanamine is a chiral amine compound featuring a cyclopropane ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-3-yl)cyclopropanamine typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Pyrrolidine Formation: The pyrrolidine ring is formed via a cyclization reaction, which can be achieved through various methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The enantiomeric purity of the compound is ensured through chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-1-(Pyrrolidin-3-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
化学反应分析
Types of Reactions
®-1-(Pyrrolidin-3-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学研究应用
®-1-(Pyrrolidin-3-yl)cyclopropanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-(Pyrrolidin-3-yl)cyclopropanamine involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate gene expression and affect cellular processes related to cancer and neurological disorders . The inhibition of LSD1 leads to changes in histone methylation, thereby influencing chromatin structure and gene transcription.
相似化合物的比较
Similar Compounds
(S)-1-(Pyrrolidin-3-yl)cyclopropanamine: The enantiomer of the compound with different biological activities.
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures but varying substituents on the amine group.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups attached.
Uniqueness
®-1-(Pyrrolidin-3-yl)cyclopropanamine is unique due to its specific chiral configuration and the presence of both cyclopropane and pyrrolidine rings. This combination imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
1-[(3R)-pyrrolidin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2/t6-/m1/s1 |
InChI 键 |
LVDQCHMWCCBEMR-ZCFIWIBFSA-N |
手性 SMILES |
C1CNC[C@@H]1C2(CC2)N |
规范 SMILES |
C1CNCC1C2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
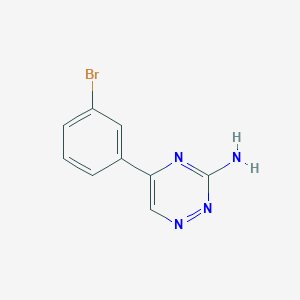
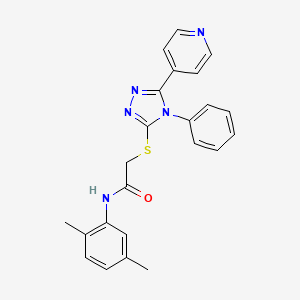
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

